molecular formula C18H24N2O2 B176326 Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate CAS No. 155302-28-6

Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate

Cat. No.: B176326
CAS No.: 155302-28-6
M. Wt: 300.4 g/mol
InChI Key: GYDQTMYPRNVZBF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate is a synthetic organic compound that features an indole moiety fused to a piperidine ring. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound valuable in medicinal chemistry research.

Preparation Methods

The synthesis of tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The indole is formylated at the 3-position using the Vilsmeier-Haack reaction, producing 3-formylindole.

    Protection: The formyl group is then protected by converting it to a tert-butyl ester using tert-butyl chloroformate.

    Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.

    Protection of Alcohol: The alcohol is protected by converting it to a tert-butyl dimethylsilyl ether.

    Introduction of Piperidine: The protected alcohol is then reacted with piperidine to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase yield and efficiency.

Chemical Reactions Analysis

Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate undergoes various chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.

Major products formed from these reactions include oxidized indole derivatives, reduced piperidine compounds, substituted indoles, and carboxylic acids.

Scientific Research Applications

Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and molecular targets.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for complex organic molecules

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate can be compared with other indole derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific biological activities and synthetic applications.

Properties

IUPAC Name

tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-7,12-13,19H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDQTMYPRNVZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625521
Record name tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155302-28-6
Record name 1,1-Dimethylethyl 4-(1H-indol-3-yl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155302-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pd/C 10% (0.25 g) was added to the suspension of tert-butyl 4-(5-chloro-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.10 g; 3.31 mmol) in a mixture of methanol (100 mL) and ammonium formate (2.71 g; 42.97 mmol). The mixture was refluxed for 20 hours and was filtered through celite. The filtrate was concentrated under reduced pressure and the crude material was purified by flash chromatography on silica gel (eluent: 0 to 10% ethyl acetate in dichloromethane) to give 0.65 g (61%) of the title compound as a pink solid.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
61%

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